Afalanine sodium
Description
Nomenclature and Academic Context of N-Acetylphenylalanine Sodium
Afalanine sodium is the common name for the sodium salt of N-Acetyl-DL-phenylalanine, a racemic mixture of the D and L enantiomers. selleckchem.comnih.gov In academic literature, the focus is often on the individual enantiomers, particularly N-Acetyl-L-phenylalanine, which is the acetylated form of the naturally occurring amino acid L-phenylalanine. hmdb.canih.gov The compound is classified as an N-acyl-alpha-amino acid. hmdb.ca The sodium salt form enhances its solubility, which can be advantageous for experimental purposes. targetmol.com
The nomenclature for this compound and its components can be varied. N-Acetyl-L-phenylalanine is also referred to as Acetyl-L-phenylalanine, L-N-Acetylphenylalanine, and (2S)-2-acetamido-3-phenylpropanoic acid. hmdb.ca The International Union of Pure and Applied Chemistry (IUPAC) name for N-Acetyl-L-phenylalanine is (2S)-2-acetamido-3-phenylpropanoic acid. nih.gov The corresponding sodium salt is systematically named sodium (2S)-2-acetamido-3-phenylpropanoate.
Table 1: Chemical Identifiers for N-Acetyl-L-phenylalanine and its Sodium Salt
| Identifier | N-Acetyl-L-phenylalanine | This compound (N-Acetyl-DL-phenylalanine sodium salt) |
| IUPAC Name | (2S)-2-acetamido-3-phenylpropanoic acid | sodium 2-acetamido-3-phenylpropanoate |
| Synonyms | Acetyl-L-phenylalanine, L-N-Acetylphenylalanine | N-Acetyl-DL-phenylalanine sodium salt |
| Molecular Formula | C₁₁H₁₃NO₃ | C₁₁H₁₂NNaO₃ |
| Molecular Weight | 207.23 g/mol | 229.21 g/mol |
| CAS Number | 2018-61-3 | 2901-75-9 |
Historical Perspectives in Biochemical and Pharmacological Inquiry
The history of N-Acetylphenylalanine is intrinsically linked to the broader study of amino acid metabolism and post-translational modifications. The parent amino acid, phenylalanine, was first identified in 1879 and synthesized in 1882. wikipedia.org The discovery of phenylketonuria (PKU) in 1934, a genetic disorder characterized by the inability to metabolize phenylalanine, spurred intensive research into its metabolic pathways. nih.gov It was observed that patients with PKU excrete large amounts of N-Acetyl-L-phenylalanine in their urine, highlighting it as a significant metabolite in this condition. hmdb.catargetmol.com
Early research into protein modifications revealed the importance of N-terminal acetylation, a process where an acetyl group is added to the N-terminal amino group of a protein. This modification was first described in the mid-20th century and is now known to be one of the most common protein modifications in eukaryotes, affecting approximately 85% of human proteins. wikipedia.orgnih.gov
A significant milestone in the direct study of N-Acetylphenylalanine synthesis was the work of Krishna et al. in 1971. They identified and purified an enzyme from Escherichia coli K12, named acetyl-CoA-L-phenylalanine α-N-acetyltransferase, which catalyzes the formation of N-Acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine. nih.govnih.gov This discovery provided a clear enzymatic basis for its formation in biological systems.
Fundamental Significance as a Phenylalanine Derivative in Biological Systems
N-Acetylphenylalanine holds fundamental significance as a derivative of phenylalanine, playing roles in both normal metabolic processes and in pathological conditions. The acetylation of phenylalanine can occur through two primary routes: the direct enzymatic acetylation of the free amino acid and the degradation of N-terminally acetylated proteins. hmdb.ca
N-terminal acetylation is a crucial post-translational modification that can influence protein stability, localization, and function. wikipedia.org The addition of the acetyl group neutralizes the positive charge of the N-terminal amino group, which can alter protein interactions and protect against degradation. spandidos-publications.com N-acetylated amino acids, including N-Acetylphenylalanine, can be released from peptides through the action of N-acylpeptide hydrolases. hmdb.ca
In the context of metabolic diseases like PKU, the accumulation of phenylalanine leads to its conversion into alternative metabolites, including N-Acetylphenylalanine. hmdb.catargetmol.com This compound is considered an amphipathic metabolite and its elimination from the body is a subject of research. Studies in rats have shown that intravenously administered N-Acetylphenylalanine is rapidly cleared from the circulation, primarily by the kidneys, through a probenecid-sensitive organic anion transport system.
Furthermore, N-acyl amino acids, the broader class to which N-Acetylphenylalanine belongs, are recognized as a family of endogenous signaling molecules. frontiersin.org While much of the research in this area has focused on long-chain fatty acid derivatives, the study of short-chain N-acetylated amino acids like N-Acetylphenylalanine contributes to our understanding of this diverse class of molecules.
Table 2: Key Research Findings on N-Acetylphenylalanine
| Research Area | Key Findings |
| Enzymology | An acetyl-CoA-L-phenylalanine α-N-acetyltransferase was isolated from E. coli K12, demonstrating a direct enzymatic pathway for the synthesis of N-Acetyl-L-phenylalanine. nih.govnih.gov |
| Metabolism in PKU | N-Acetyl-L-phenylalanine is a significant metabolite found in high concentrations in the urine of individuals with phenylketonuria. hmdb.catargetmol.com |
| Renal Transport | In rats, N-Acetylphenylalanine is actively secreted by the kidneys via an organic anion transport system that is sensitive to probenecid. |
| Membrane Permeation | Studies have investigated the passive transport of acetylated and amidated phenylalanine across lipid bilayers, providing insights into its ability to cross biological membranes. nih.gov |
| Protein Modification | As a product of the degradation of N-terminally acetylated proteins, it is part of the broader system of protein regulation through acetylation. hmdb.cawikipedia.org |
Structure
2D Structure
Properties
CAS No. |
74407-30-0 |
|---|---|
Molecular Formula |
C11H12NNaO3 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
sodium;2-acetamido-3-phenylpropanoate |
InChI |
InChI=1S/C11H13NO3.Na/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1 |
InChI Key |
RBMBEFVVHHNLAR-PPHPATTJSA-M |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Afalanine sodium; |
Origin of Product |
United States |
Synthesis and Biosynthesis of Afalanine Sodium
Laboratory Synthesis Pathways for N-Acetylphenylalanine Sodium
The laboratory synthesis of N-acetylphenylalanine and its subsequent conversion to the sodium salt involves several established methodologies in organic chemistry. These pathways often focus on achieving high yields and stereochemical purity.
Enantioselective synthesis is crucial for producing specific stereoisomers (L- or D-form) of N-acetylphenylalanine, as each can have distinct biological activities. One common strategy involves the asymmetric hydrolysis of racemic N-acetyl-D,L-phenylalanine mixtures. For instance, the use of microbial enzymes like mould aminoacylase can selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for the separation of N-acetyl-D-phenylalanine. google.com Another method is the asymmetric hydrolysis of N-chloroacetyl-D,L-phenylalanine by carboxypeptidase from the pancreas. google.com
Physico-chemical resolution techniques have also been employed, such as the preferential crystallization of isomers from a supersaturated solution of the acetyl-D, L-phenylalanine ammonium salt. google.com Furthermore, enzymatic processes can be used to selectively convert racemic esters. A serine proteinase of microbial origin can act on a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester to selectively convert the L-ester into N-acetyl-L-phenylalanine, which can then be separated from the unreacted D-ester. google.com
The synthesis of N-acetylphenylalanine often begins with the precursor L-phenylalanine or a racemic mixture. A key step is the derivatization of the amino group to introduce the acetyl moiety and the activation of the carboxylic acid group for subsequent reactions, such as esterification or amidation.
The direct condensation of a carboxylic acid and an amine to form an amide bond is energetically unfavorable. frontiersin.org Therefore, the synthesis often requires a two-step sequence where the carboxylic acid is first activated. frontiersin.org Common methods for esterifying N-protected amino acids like N-acetyl-L-phenylalanine include acid-catalyzed reactions or the use of acyl halides. nih.gov For instance, reacting N-acetyl-D,L-phenylalanine with methanol in the presence of sulfuric acid yields N-acetyl-D,L-phenylalanine methyl ester. google.com
Coupling reagents are frequently used to facilitate amide bond formation. The condensation of N-protected chiral amino acids can sometimes be accompanied by racemization. mdpi.com For example, the use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent for amidating N-acetyl-l-phenylalanine can lead to racemization, yielding a mixture of diastereoisomers. mdpi.comnih.gov Another approach involves modified Mukaiyama's reagents, which can be used for the esterification of N-acetyl-L-phenylalanine with methanol. This reaction proceeds through a two-step mechanism involving nucleophilic aromatic substitution followed by nucleophilic attack by the alcohol. nih.gov
Table 1: Overview of Laboratory Synthesis Methodologies for N-Acetylphenylalanine
| Methodology | Precursor(s) | Key Reagents/Catalysts | Product(s) | Key Feature |
| Asymmetric Hydrolysis | N-acetyl-D,L-phenylalanine | Mould aminoacylase | N-acetyl-D-phenylalanine, L-phenylalanine | Enantioselective separation |
| Asymmetric Ester Hydrolysis | N-acetyl-D,L-phenylalanine methyl ester | Serine proteinase | N-acetyl-L-phenylalanine, N-acetyl-D-phenylalanine methyl ester | Enzymatic resolution of esters |
| Preferential Crystallization | Acetyl-D,L-phenylalanine ammonium salt | Supersaturated solution | Enantiomerically pure salt | Physico-chemical resolution |
| Esterification | N-acetyl-D,L-phenylalanine, Methanol | Sulfuric acid | N-acetyl-D,L-phenylalanine methyl ester | Precursor derivatization |
| Amidation/Coupling | N-acetyl-l-phenylalanine, Amine | TBTU, DIPEA | N-acetyl-phenylalanyl-amide (diastereomeric mixture) | Potential for racemization |
| Esterification | N-acetyl-L-phenylalanine, Methanol | Modified Mukaiyama's reagent | N-acetyl-L-phenylalanine methyl ester | Use of coupling reagent for ester formation |
Biosynthesis and Natural Occurrence of Afalanine
N-acetylphenylalanine (Afalanine) is not only a synthetic compound but also an endogenous metabolite found across various biological systems. targetmol.comnih.gov Its biosynthesis is a result of specific metabolic pathways involving the acetylation of phenylalanine.
N-acetyl-L-phenylalanine is recognized as an endogenous metabolite. medchemexpress.com It is the N-acetyl derivative of L-phenylalanine and has been reported in organisms such as Daphnia pulex (water flea) and Bombyx mori (silkworm). nih.gov This compound belongs to the class of organic compounds known as N-acyl-alpha amino acids. hmdb.ca The formation of N-acetylated amino acids can occur through the direct action of N-acetyltransferase enzymes or via the breakdown of N-terminally acetylated proteins by hydrolases. hmdb.ca In humans, N-acetyl-L-phenylalanine can be found in elevated amounts in the urine of individuals with phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism. targetmol.comhmdb.ca
In fungi, the biosynthesis of N-acylated amino acids is a known metabolic process. frontiersin.org While specific pathways leading exclusively to N-acetylphenylalanine are part of broader amino acid metabolism, the general mechanism involves the activation of a carboxyl group, often by forming a thioester like an acyl-CoA. frontiersin.org This activated acyl group is then transferred to the amino group of phenylalanine. For example, the final step in the biosynthesis of the fungal cytotoxic metabolite gymnastatin N involves an acyltransferase-catalyzed reaction. frontiersin.org
N-acetylated compounds are significant in the metabolism of model organisms.
Drosophila melanogaster (Fruit Fly): The fruit fly utilizes the N-acetylation of biogenic amines for processes like neurotransmitter inactivation and cuticle sclerotization. nih.govnih.gov This is catalyzed by enzymes called arylalkylamine N-acetyltransferases (AANATs). nih.gov While these enzymes primarily act on arylalkylamines like dopamine (B1211576) and serotonin (B10506), this highlights the presence of robust N-acetylation machinery in the organism that is involved in processing aromatic compounds. nih.gov N-terminal acetylation is a common protein modification in Drosophila. plos.org
Saccharomyces cerevisiae (Baker's Yeast): N-acetyl-D-phenylalanine has been identified as a metabolite found in or produced by Saccharomyces cerevisiae. nih.gov In eukaryotes like yeast, N-terminal acetylation of proteins is a widespread and conserved process, with estimates suggesting that about 68% of all yeast proteins are acetylated at their N-terminus. hmdb.ca The enzymes responsible are N-acetyltransferases (NATs). hmdb.ca Free N-acetylated amino acids can be released from peptides during protein degradation. hmdb.ca L-phenylalanine transport into the yeast cell is a highly regulated process mediated by several permeases, including Gap1, Bap2, and Agp1, making the precursor for N-acetylation readily available. nih.gov
Table 2: Biosynthesis and Occurrence of N-Acetylphenylalanine (Afalanine)
| Organism/System | Biosynthetic Pathway/Enzyme Family | Precursors | Identified Form | Biological Context |
| General (Eukaryotes) | Phenylalanine N-acetyltransferase (EC 2.3.1.53) | L-phenylalanine, Acetyl-CoA | N-acetyl-L-phenylalanine | Phenylalanine metabolism targetmol.comhmdb.ca |
| General (Eukaryotes) | N-acylpeptide hydrolase | N-terminally acetylated peptides | N-acetyl-L-phenylalanine | Proteolytic degradation hmdb.ca |
| Human (with PKU) | Phenylalanine N-acetyltransferase | L-phenylalanine, Acetyl-CoA | N-acetyl-L-phenylalanine | Accumulated metabolite due to enzyme deficiency targetmol.comhmdb.ca |
| Saccharomyces cerevisiae | Not fully specified | D-phenylalanine | N-acetyl-D-phenylalanine | Endogenous metabolite nih.gov |
| Drosophila melanogaster | Arylalkylamine N-acetyltransferases (AANATs) | Arylalkylamines, Acetyl-CoA | N-acetylarylalkylamines | Neurotransmitter inactivation, sclerotization nih.gov |
| Daphnia pulex, Bombyx mori | Not specified | Phenylalanine | N-acetyl-L-phenylalanine | Reported natural occurrence nih.gov |
Biochemical Roles and Metabolic Interplay of Afalanine Sodium
Interaction with Amino Acid Metabolism Pathways
The primary metabolic significance of Afalanine sodium stems from its origin as a derivative of phenylalanine, a key player in several metabolic pathways.
N-acetyl-L-phenylalanine is a recognized metabolite within the phenylalanine metabolism pathway. hmdb.ca Under normal physiological conditions, phenylalanine is primarily converted to tyrosine by the enzyme phenylalanine hydroxylase. targetmol.comwikipedia.org However, alternative metabolic routes exist, including the N-acetylation of phenylalanine to form N-acetyl-L-phenylalanine. This conversion is catalyzed by the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53), which transfers an acetyl group from acetyl-CoA to the amino group of L-phenylalanine. targetmol.comhmdb.canp-mrd.org
The formation of N-acetyl-L-phenylalanine is particularly notable in certain metabolic disorders, such as phenylketonuria (PKU). In individuals with PKU, a deficiency in the phenylalanine hydroxylase enzyme leads to an accumulation of phenylalanine in the body. targetmol.comhmdb.ca This surplus of phenylalanine can then be shunted into alternative metabolic pathways, resulting in elevated levels of N-acetyl-L-phenylalanine being excreted in the urine. targetmol.comhmdb.ca Therefore, the presence of significant amounts of this acetylated derivative can serve as a biomarker for metabolic dysregulation in phenylalanine metabolism. nih.gov
The acetylation of amino acids, particularly at the N-terminus of proteins, is a widespread and crucial post-translational modification in eukaryotes. hmdb.canp-mrd.org This process, known as N-terminal acetylation, is carried out by N-terminal acetyltransferases (NATs) and is estimated to affect approximately 85% of all human proteins. hmdb.canp-mrd.org One of the proposed functions of N-terminal acetylation is the regulation of protein stability and turnover. hmdb.cauib.nobiorxiv.org
Research on yeast has shown that the removal of N-terminal acetylation, through the knockout of the NatA enzyme complex, leads to an increased turnover rate for a number of proteins, most notably ribosomal proteins. uib.nobiorxiv.org This suggests that N-terminal acetylation can protect proteins from degradation, thereby increasing their half-life within the cell. uib.nobiorxiv.org Free N-acetylated amino acids, such as N-acetyl-L-phenylalanine, can be released during the proteolytic degradation of these acetylated proteins by enzymes known as N-acylpeptide hydrolases. hmdb.canp-mrd.org While this compound itself is an acetylated free amino acid, its potential to directly influence the rates of protein synthesis and turnover is an area of ongoing investigation. It is plausible that its structural similarity to phenylalanine could allow it to compete in metabolic pathways that provide building blocks for protein synthesis, although specific research on this is limited. Studies on muscle protein turnover have utilized N-acetyl-phenylalanine derivatives in tracer studies to measure the rates of protein synthesis and breakdown following exercise. paulogentil.com
Enzymatic Specificity and Substrate Interactions
The interaction of this compound with enzymes is a key aspect of its biochemical profile, both in terms of enzymes that act upon it and its potential to modulate the activity of other enzymes.
The metabolism of N-acylated amino acids is regulated by a class of enzymes with both synthase and hydrolase activities. nih.govelifesciences.org For instance, fatty acid amide hydrolase (FAAH) has been identified as an intracellular enzyme capable of both synthesizing and hydrolyzing a subset of N-acyl amino acids. elifesciences.org Another key enzyme is peptidase M20 domain containing 1 (PM20D1), a secreted enzyme that also regulates the levels of N-acyl amino acids. elifesciences.org While these enzymes act on a range of N-acylated amino acids, specific kinetic data for this compound as a modulator of other enzymatic pathways is not extensively documented.
The synthesis of N-acetyl-L-phenylalanine itself is a clear example of enzymatic action, with acetyl-CoA-l-phenylalanine alpha-N-acetyltransferase being the responsible enzyme. hmdb.camedchemexpress.com Conversely, the hydrolysis of N-acyl derivatives of phenylalanine can be carried out by enzymes such as acylase I and carboxypeptidase. mdpi.com The potential for this compound to act as an inhibitor or allosteric modulator of other enzymes involved in amino acid or neurotransmitter metabolism remains a subject for further research.
Derivatives of phenylalanine are valuable tools for studying biochemical processes. A notable example is the use of p-acetylphenylalanine (pAcF), an unnatural amino acid with a ketone side chain. nih.govnih.gov This compound can be genetically incorporated into proteins, and its unique ketone group allows for site-specific labeling with probes, such as fluorescent dyes or spin labels, through a reaction called oxime ligation. nih.gov This technique enables detailed studies of protein structure, function, and interaction. nih.gov For example, p-acetylphenylalanine has been used to introduce probes into proteins to study their dynamics and interactions using techniques like Förster resonance energy transfer (FRET). nih.gov
While this compound does not possess the same uniquely reactive ketone group as p-acetylphenylalanine, its status as a metabolite and its potential for isotopic labeling (e.g., with 14C) allow it to be used as a tracer in metabolic studies. medchemexpress.comnih.gov Such studies can elucidate the pathways of its absorption, distribution, and excretion, as has been demonstrated in research on the renal elimination of N-acetylphenylalanine. medchemexpress.com
Potential Influence on Neurotransmitter Precursors and Pathways
Given that phenylalanine is a direct precursor to several key neurotransmitters, its derivatives, including this compound, have the potential to influence these pathways.
Phenylalanine is the starting material for the synthesis of tyrosine, which is then converted through a series of enzymatic steps into the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.orgsigmaaldrich.com Furthermore, phenylalanine competes with tryptophan, the precursor to serotonin (B10506) (5-hydroxytryptamine), for transport across the blood-brain barrier. wikipedia.orgnih.gov Therefore, fluctuations in phenylalanine levels can impact the synthesis of both catecholamines and serotonin. nih.govyoutube.com
High concentrations of phenylalanine, as seen in PKU, can lead to decreased dopamine synthesis. nih.gov Studies have investigated whether manipulating the levels of these precursors can alter neurotransmitter production. For instance, administering amino acid mixtures deficient in tryptophan, phenylalanine, and tyrosine has been shown to decrease the synthesis of both serotonin and catecholamines. nih.gov The acetylation of serotonin to N-acetylserotonin is a key step in the synthesis of melatonin (B1676174), catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT). nih.govresearchgate.net
While direct studies on the effect of this compound on neurotransmitter levels are not widely available, its relationship to phenylalanine suggests a potential for indirect influence. It could potentially compete with phenylalanine for enzymatic processing or transport, thereby modulating the availability of precursors for neurotransmitter synthesis. For example, D-phenylalanine, a component of the racemic mixture DL-phenylalanine (of which Afalanine is a derivative), is thought to inhibit the degradation of enkephalins, which are opioid peptides that can modulate neurotransmitter systems. wikipedia.org N-acetyl-L-cysteine (NAC), another N-acetylated amino acid, has been studied in combination with D-phenylalanine for its potential to modulate dopamine and glutamate (B1630785) systems. nih.gov These findings open up the possibility that this compound could have subtle modulatory effects on neurotransmitter pathways, although further research is needed to confirm such interactions.
Relationship to Phenylalanine's Role in Neurotransmitter Biosynthesis
Afalanine, or N-acetylphenylalanine, is a derivative of the essential amino acid L-phenylalanine. nih.gov Phenylalanine serves as a crucial precursor for the synthesis of several key monoamine neurotransmitters that are fundamental to the regulation of mood, stress, and focus. wikipedia.org The biochemical pathway originates with the conversion of phenylalanine to another amino acid, tyrosine. From tyrosine, a cascade of enzymatic reactions leads to the production of dopamine, norepinephrine (also known as noradrenaline), and epinephrine (also known as adrenaline). wikipedia.org
Given that Afalanine is a modified form of phenylalanine, its relationship to neurotransmitter biosynthesis is intrinsically linked to the metabolic fate of phenylalanine. The presence of the N-acetyl group on the amino acid may influence its metabolic availability and its entry into the established biosynthetic pathways.
Table 1: Neurotransmitters Derived from Phenylalanine
| Precursor | Intermediate | Primary Neurotransmitters |
| Phenylalanine | Tyrosine | Dopamine, Norepinephrine, Epinephrine |
The metabolic condition known as phenylketonuria (PKU) underscores the importance of proper phenylalanine metabolism for neurological health. In PKU, the inability to properly metabolize phenylalanine leads to its accumulation, which can impact neurotransmitter biosynthesis. nih.govnih.gov Research into managing PKU has explored dietary restriction of phenylalanine and supplementation with tyrosine to support the production of these vital neurotransmitters. nih.gov
Theoretical Mechanisms of Action on Neurotransmitter Dynamics
The theoretical mechanisms by which this compound may influence neurotransmitter dynamics are likely multifaceted, stemming from its nature as a phenylalanine derivative and a sodium salt.
One potential mechanism relates to its precursor role. If metabolically converted back to phenylalanine, this compound could theoretically increase the substrate pool available for the synthesis of dopamine, norepinephrine, and epinephrine. wikipedia.org Elevated levels of these neurotransmitters in the brain are thought to exert antidepressant effects. wikipedia.org
Another theoretical avenue involves the direct or indirect modulation of neuronal membrane proteins. Phenylalanine and its metabolites have been shown to affect the activity of Na+,K+-ATPase, an enzyme critical for maintaining the electrochemical gradients necessary for neuronal firing and neurotransmitter reuptake. nih.gov The effects of phenylalanine on this enzyme are complex, showing both inhibition and stimulation at different concentrations. nih.gov It is conceivable that Afalanine, as a derivative, could exert similar or distinct modulatory effects on this and other neuronal transport systems.
Furthermore, the "sodium" component of this compound introduces another layer of potential interaction. Neurotransmitter reuptake from the synaptic cleft is often a sodium-dependent process, carried out by a family of proteins known as neurotransmitter/sodium symporters (NSS). researchgate.netdntb.gov.ua These transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), utilize the sodium gradient across the neuronal membrane to drive the reuptake of neurotransmitters, thus terminating the synaptic signal. researchgate.net An alteration in local sodium concentrations or a direct interaction with these symporters could theoretically influence the duration and intensity of neurotransmitter signaling. The release of neurotransmitters itself is a complex process involving calcium influx and the fusion of synaptic vesicles with the presynaptic membrane. nih.gov
Table 2: Properties of Afalanine (N-acetylphenylalanine)
| Property | Value | Source |
| Molecular Formula | C11H13NO3 | PubChem nih.gov |
| Molecular Weight | 207.23 g/mol | PubChem nih.gov |
| Role | Antidepressant, Metabolite | PubChem nih.gov |
| Parent Compound | Phenylalanine | PubChem nih.gov |
Mechanistic Studies of Afalanine Sodium
Molecular Interactions and Theoretical Target Identification
The study of Afalanine sodium's molecular interactions is foundational to understanding its biological effects. As a derivative of the amino acid phenylalanine, its structure allows for various potential interactions with biological macromolecules.
Research into the specific ligand-receptor binding profile of this compound is still emerging. However, based on its structure as an N-acetylated amino acid, several hypotheses can be formulated. Its similarity to endogenous molecules suggests potential interactions with amino acid transporters or receptors that recognize phenylalanine or its metabolites. In the context of its reported antidepressant-like activity, potential targets could include receptors involved in neurotransmission. selleckchem.commedchemexpress.com
Another area of investigation for related compounds involves peptide transport systems. For instance, the antibacterial agent Alafosfalin is actively transported into bacterial cells via peptide permease systems. This "Trojan horse" mechanism allows the molecule to bypass outer defenses and release its active component intracellularly. nih.gov While a different molecule, this principle of utilizing transport systems is a plausible hypothesis for Afalanine's cellular uptake and interaction.
Afalanine is a racemic mixture, meaning it contains equal amounts of two enantiomers: N-acetyl-L-phenylalanine and N-acetyl-D-phenylalanine. nih.gov Stereochemistry is often a critical determinant of biological activity, as enzymes and receptors are typically chiral and interact preferentially with one enantiomer over the other. mdpi.comwikipedia.org
The differential effects of enantiomers are well-documented for many chiral compounds. wikipedia.orgmdpi.com For example, in studies of the nature-inspired compound 3-Br-acivicin, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, which was attributed to their selective uptake by an L-amino acid transport system. mdpi.comresearchgate.net This highlights the importance of molecular recognition based on stereochemistry. Although specific studies detailing the enantiomeric differences of this compound are not extensively documented in the provided results, it is a critical area for investigation. It is highly probable that the two enantiomers of afalanine possess distinct pharmacokinetic and pharmacodynamic profiles due to stereospecific interactions with chiral biological targets like enzymes and receptors. mdpi.com
Investigation of Intracellular Signaling Pathways Modulation
Signal transduction pathways are complex cascades that convert an extracellular signal into a cellular response. elabscience.com The modulation of these pathways is a key aspect of understanding a compound's mechanism of action.
Intracellular signaling often involves second messengers like calcium (Ca²⁺) and cyclic AMP (cAMP), which activate various protein kinases and downstream effectors. nih.govresearchgate.net The entry of sodium (Na⁺) itself can act as a critical intracellular signal, influencing processes such as the activity of NMDA receptors. nih.gov
While direct evidence linking this compound to specific signaling cascades is limited in the provided search results, its structural similarity to phenylalanine suggests it could influence pathways where this amino acid is a key regulator. For example, the transport of phenylalanine has been shown to affect intracellular pH and sodium activity in kidney tubule cells. nih.gov Furthermore, research on other compounds, such as bufalin, demonstrates how a single molecule can regulate a multitude of signaling cascades, including JAK/STAT, Wnt/β-catenin, and mTOR pathways, which are central to cell growth and proliferation. nih.govmdpi.com Future research on this compound would likely explore its impact on these well-established signaling networks.
This compound has been classified as a dopamine (B1211576) receptor agonist and has been investigated for antidepressant and neuroprotective effects. ncats.io Agonists are molecules that bind to and activate a receptor, mimicking the effect of the natural ligand. The exploration of Afalanine's agonist activities would involve determining its binding affinity and functional efficacy at various dopamine receptor subtypes (e.g., D1, D2, etc.) and potentially other neurotransmitter receptors.
In a broader context, the agonist activity of various compounds is studied to understand their physiological effects. For instance, alpha-adrenergic agonists like norepinephrine (B1679862) can inhibit sodium absorption in epithelial cells by acting on alpha-2 adrenoceptors. nih.gov Understanding which receptors this compound activates is crucial to elucidating the molecular basis for its observed biological activities.
Biological Systems Perturbations in In Vitro and Animal Models
To bridge the gap between molecular interactions and clinical potential, researchers use in vitro (cell-based) and in vivo (animal) models to study how a compound perturbs biological systems. mdpi.com
In vitro studies allow for the investigation of cellular mechanisms in a controlled environment. For example, the antibacterial agent Alafosfalin was shown in in vitro models to selectively inhibit peptidoglycan biosynthesis in both gram-negative and gram-positive bacteria. sigmaaldrich.comnih.govnih.gov Such models are essential for identifying the direct cellular targets of a compound.
Cellular Model Studies of this compound Effects
Comprehensive studies detailing the effects of this compound on cellular models are limited. Research has been conducted on related compounds, which may offer some context. For instance, a study on 4-acetylphenylalanine, a structurally related but distinct unnatural amino acid, investigated its impact on the viability of primary male rat hepatocytes. The findings from this research indicated that 4-acetylphenylalanine did not affect cell viability at concentrations ranging from 0.1 to 1000 μM, showing a similar profile to L-phenylalanine. nih.gov The study also confirmed that [14C]4-acetylphenylalanine was not incorporated into endogenous proteins in these cells. nih.gov
Nα-aroyl-N-aryl-phenylalanine amides (AAPs), another class of compounds derived from phenylalanine, have demonstrated in vitro activity against various mycobacterial species by targeting the essential mycobacterial RNA polymerase (RNAP). mdpi.com This highlights a potential mechanism of action for some phenylalanine derivatives, although it is not directly attributable to this compound.
Furthermore, N-acetyl-phenylalanine produced by Streptomyces sp. G91353 has been shown to possess antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values of 50 μg/ml for Streptococcus pyogenes strains. researchgate.net The proposed mechanism for this antibacterial action is the disruption of D-alanyl-D-alanine synthesis. researchgate.net
Metabolic Alterations in Model Organisms Induced by this compound
Detailed in vivo or in vitro studies on the specific metabolic alterations induced by this compound in model organisms are not extensively described in the current body of scientific literature. N-Acetyl-L-phenylalanine is known as a metabolite of L-phenylalanine. hmdb.canih.gov It is formed through the action of phenylalanine N-acetyltransferase, an enzyme involved in phenylalanine metabolism. hmdb.catargetmol.com
The biosynthesis and metabolism of N-acylated aromatic amino acids, including N-acylphenylalanine, are part of a larger family of lipids known as fatty acid amides. frontiersin.orgnih.gov While the cellular functions of many of these molecules are still under investigation, they are considered to be involved in various biological processes. frontiersin.orgnih.gov In mammals, for example, the formation of N-acetyl-L-phenylalanine is thought to be a detoxification pathway for elevated levels of phenylalanine, such as in the genetic disorder phenylketonuria (PKU), where it is found in increased amounts in the urine. hmdb.catargetmol.comfrontiersin.org
Research on N-acetyl-L-phenylalanine indicates its classification as a potential uremic toxin, which are compounds that can accumulate in the body when kidney function is impaired. hmdb.ca
Information regarding the analytical methodologies for the chemical compound "this compound" is not available in the searched scientific literature.
Extensive searches for research findings on the spectroscopic and spectrometric characterization of this compound did not yield any specific data. There are no available studies detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, or Raman spectroscopy for the analysis of this particular compound.
Consequently, it is not possible to provide detailed information, research findings, or data tables for the following analytical techniques as they pertain to this compound:
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Mass Spectrometry (MS) Applications in Metabolomics Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/UHPLC-MS) for Complex Mixtures
Infrared (IR) Spectroscopy for Functional Group Analysis
Raman Spectroscopy for Molecular Fingerprinting
Without accessible research data, a scientifically accurate and informative article adhering to the requested structure and content inclusions cannot be generated.
Analytical Methodologies for Afalanine Sodium Research
Chromatographic Separation Methods for Afalanine Sodium Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for separating polar and non-polar compounds, making it suitable for the analysis of this compound. The separation is typically achieved on a C18 column, where the non-polar stationary phase interacts with the analyte. nih.govbepls.com
The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase for compounds like this compound would consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The buffer, often a phosphate (B84403) buffer, helps to control the pH, which is crucial for maintaining the consistent ionization state of this compound and achieving reproducible retention times. researchgate.net Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, can be effective for separating this compound from impurities with different polarities. nih.gov
For the chiral separation of afalanine's enantiomers, specialized chiral stationary phases (CSPs) are necessary. researchgate.net CSPs based on selectors like cyclodextrins or teicoplanin have been used for the separation of similar amino acid derivatives. researchgate.net The mobile phase composition and column temperature are key parameters that are adjusted to optimize the resolution of the enantiomers. researchgate.net
The optimization of chromatographic conditions is a critical step to ensure the purity and effective isolation of this compound for analysis. This process involves systematically adjusting various parameters to achieve the best possible separation. A Design of Experiments (DoE) approach, such as a Box-Behnken design, can be employed to efficiently screen and optimize the factors that influence the separation. nih.gov
Key parameters that are typically optimized include the mobile phase composition (the ratio of organic solvent to aqueous buffer), the pH of the mobile phase, the flow rate, and the column temperature. researchgate.netnih.gov For instance, adjusting the pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds like this compound. researchgate.net The selection of the detection wavelength is also optimized to maximize the signal-to-noise ratio for this compound. nih.gov
The goal of optimization is to achieve a chromatogram with sharp, symmetrical peaks and a good resolution between this compound and any potential impurities or degradation products. researchgate.net This ensures that the subsequent quantitative analysis is accurate and reliable.
Method Validation and Quantitative Analysis in Research Matrices
Once the chromatographic method is optimized, it must be validated to ensure its suitability for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). bepls.com The validation process assesses various parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). bepls.comnih.gov
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. nih.gov
Accuracy refers to the closeness of the measured value to the true value. bepls.com
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. bepls.com
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. bepls.com
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.gov
LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov
The accurate detection and quantification of this compound in biological samples, such as plasma or tissue homogenates, present several challenges. Biological matrices are complex and contain numerous endogenous components like proteins, lipids, and other small molecules that can interfere with the analysis. env.go.jp These interferences can manifest as overlapping peaks in the chromatogram, suppression or enhancement of the analyte signal in mass spectrometry, or the formation of emulsions during sample extraction. env.go.jp
To overcome these challenges, a robust sample preparation procedure is essential. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). env.go.jp The choice of method depends on the nature of the biological matrix and the physicochemical properties of this compound. For non-polar compounds in biological samples, homogenization with a non-polar solvent and anhydrous sodium sulfate (B86663) can be used for extraction. env.go.jp
Another significant challenge, particularly for compounds lacking a strong chromophore, is achieving sufficient sensitivity for detection. nih.govresearchgate.net In such cases, derivatization of the analyte to introduce a UV-absorbing or fluorescent tag can be a viable strategy to enhance detection. nih.govresearchgate.net
The development of a research-specific analytical assay for this compound is a multi-step process that begins with a thorough understanding of the analyte's properties and the research question at hand. Based on these, an appropriate analytical technique, such as RP-HPLC with UV detection or mass spectrometry (MS), is selected.
For quantitative analysis, a suitable internal standard is often employed to correct for variations in sample preparation and instrument response. The development process involves optimizing the sample extraction procedure to maximize recovery and minimize matrix effects. The chromatographic conditions are then fine-tuned to achieve a clean separation of this compound from interfering peaks.
The final developed method is then fully validated to demonstrate its reliability. bepls.com This includes establishing the linear range, precision, accuracy, and stability of the analyte in the biological matrix under investigation. For instance, a method for quantifying a sodium salt of a drug in a biological system was developed and validated for linearity, range, accuracy, precision, and robustness after a derivatization step was introduced to improve detection. nih.govresearchgate.net
Data Tables
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Optimized Value |
| Chromatographic Mode | Reversed-Phase HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 2: Method Validation Parameters for this compound Assay
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Specificity | No interference from matrix components |
Theoretical and Research Applications of Afalanine Sodium
Role as a Biochemical Intermediate in Academic Synthesis
In the realm of chemical research, afalanine sodium serves as a valuable biochemical intermediate. medkoo.com Its structural characteristics, particularly the presence of an acetylated amino acid, make it a useful building block in the synthesis of more complex molecules.
Precursor in the Development of Novel Research Probes
The development of novel research probes is crucial for advancing our understanding of biological systems. This compound's structure, derived from the amino acid phenylalanine, provides a scaffold that can be chemically modified. This allows for its incorporation into larger molecules designed to interact with specific biological targets. The aromatic phenyl group, in particular, can influence the steric and electronic properties of these probes, which can be critical for their binding affinity and selectivity.
Synthetic Utility in Advanced Organic Chemistry Research
The utility of this compound extends to advanced organic chemistry research. As an acetylated amino acid, it participates in a variety of chemical reactions. Its water-solubility is a key property that can be advantageous in certain synthetic protocols. Researchers can leverage the reactivity of its carboxylate and amide functional groups to construct complex organic structures. This makes it a versatile tool for chemists exploring new synthetic methodologies and creating novel compounds with potential applications in materials science and medicinal chemistry.
Exploration in Neurobiological Research
The potential effects of afalanine and its derivatives on the central nervous system have made it a subject of interest in neurobiological research. ncats.iomedchemexpress.com Studies have begun to explore its capacity for neuroprotection, its nootropic activity, and its interaction with key neurotransmitter systems. ncats.iodc.gov
Potential for Neuroprotection Studies in Cellular and Animal Models
Neuroprotection, the preservation of neuronal structure and function, is a major focus of neurological research. The active moiety of this compound, afalanine (N-Acetyl-DL-phenylalanine), has been investigated for its potential neuroprotective properties. ncats.io Research in cellular and animal models aims to determine if this compound can mitigate neuronal damage caused by various insults. For instance, some amino acid derivatives are studied for their ability to promote nerve regeneration and reduce neuropathic pain. dc.gov
Nootropic Activity Investigations in Cognitive Function Research
Nootropics, or "smart drugs," are substances that may enhance cognitive function. wikipedia.orgnih.gov Afalanine has been classified as a nootropic and has been investigated for its potential to improve cognitive domains such as memory and learning. ncats.ioresearchgate.net Research in this area often involves assessing the effects of the compound on cognitive performance in various experimental models. The goal is to understand the mechanisms by which it might influence brain function and whether it can lead to stable improvements in cognitive abilities. nih.gov
Research into Dopamine (B1211576) Receptor System Modulation
The dopamine system is crucial for regulating movement, emotion, and cognition. davidson.edu Afalanine has been identified as a dopamine receptor agonist, suggesting it can directly stimulate dopamine receptors. ncats.io The modulation of dopaminergic pathways is a key strategy in the treatment of various neurological and psychiatric disorders. davidson.edunih.gov Research in this area investigates how afalanine interacts with different dopamine receptor subtypes and the downstream effects of this interaction. nih.gov Understanding this relationship is essential for elucidating the compound's mechanism of action and its potential therapeutic applications.
Metabolic Research Tools and Nutritional Concepts
The theoretical role of this compound in metabolic and nutritional research stems from its nature as a derivative of the essential amino acid, phenylalanine. ontosight.ai
Probes for Deeper Understanding of Amino Acid Metabolism
In principle, as a modified version of phenylalanine, this compound is suggested as a potential biochemical probe. ontosight.ai The addition of an acetyl group to the phenylalanine structure could theoretically alter its interaction with enzymes and transport proteins involved in amino acid metabolism. ontosight.ai This could allow researchers to investigate the specificity and activity of these metabolic pathways. However, specific studies employing this compound for this purpose are not detailed in the available literature.
Theoretical Exploration in Nutritional Biochemistry Research
Given that phenylalanine is an essential amino acid, derivatives like this compound are of theoretical interest in nutritional biochemistry. ontosight.ai The potential modification of phenylalanine's metabolic fate due to its acetylation could be a subject of nutritional research. ontosight.ai At present, this remains a conceptual application without published experimental backing.
Renal Protection Mechanisms in Experimental Models
There is no specific information available in the public domain regarding the use of this compound in experimental models of renal protection. The following subsections are therefore based on theoretical possibilities rather than documented research.
Investigation of Synergistic Effects with Research Agents for Kidney Damage
No research studies were found that investigate the synergistic effects of this compound with other agents in the context of kidney damage.
Elucidation of Underlying Renal Protective Biochemical Pathways
There are no available studies that elucidate any renal protective biochemical pathways associated with this compound.
Metabolomics and Biomarker Discovery Research
No published research could be located that details the use of this compound in the fields of metabolomics or for the purpose of biomarker discovery.
Afalanine as a Metabolite in Health and Disease State Models
As a derivative of phenylalanine, afalanine's presence and concentration can offer insights into metabolic states in various research models. ontosight.ai Phenylalanine metabolism is crucial for the synthesis of proteins and neurotransmitters, and its dysregulation has been implicated in several conditions. ontosight.ainih.gov
In the context of neurodegenerative disease models, metabolites of phenylalanine are of significant interest. For instance, in mouse models of Alzheimer's disease, the peripheral accumulation of metabolites such as N-acetyl-L-phenylalanine, induced by gut microbiota, has been reported to be associated with the stimulation of microglia activation, which contributes to neuroinflammation and neuropathological changes. researchgate.net
Research into Parkinson's disease has also highlighted alterations in phenylalanine metabolism. nih.gov Studies have investigated shifts in the metabolic pathways of phenylalanine, which could lead to a better understanding of the disease's progression in research models. nih.gov
Furthermore, in models of inflammatory conditions like atopic dermatitis, elevated levels of phenylalanine have been observed, suggesting a role for this amino acid and its derivatives in the disease process. ijdvl.com The study of afalanine as a specific metabolite in these models could help to elucidate the underlying molecular mechanisms. ijdvl.com
The table below summarizes findings related to phenylalanine and its derivatives in different disease state models.
| Disease Model | Key Findings Related to Phenylalanine/Derivatives | Potential Implications for Research |
| Alzheimer's Disease | Peripheral accumulation of N-acetyl-L-phenylalanine is associated with neuroinflammation. researchgate.net | Studying afalanine could provide insights into the role of gut microbiota and metabolic dysregulation in neurodegeneration. researchgate.net |
| Parkinson's Disease | Altered phenylalanine metabolism is observed, potentially shifting away from tyrosine production. nih.gov | Investigating afalanine may help understand neurotoxic pathways and identify new research targets. nih.gov |
| Atopic Dermatitis | Elevated levels of phenylalanine are found in preschool children with the condition. ijdvl.com | Afalanine could be a marker for exploring the link between metabolic pathways and skin inflammation. ijdvl.com |
Potential in Identifying Metabolic Signatures for Research Purposes
The identification of unique metabolic signatures is a key goal in modern biomedical research, offering the potential for early disease detection and personalized therapeutic strategies. Afalanine and related compounds are being investigated for their utility as components of such signatures. nih.govnih.gov
Metabolomic studies have successfully identified panels of blood-based biomarkers for conditions like Alzheimer's disease, with alterations in amino acid composition being a recurrent theme. nih.govresearchgate.net By employing techniques like mass spectrometry and network analysis, researchers can pinpoint hubs of metabolic dysregulation. nih.gov For example, in Alzheimer's research, tyrosine (a metabolite of phenylalanine) has been identified as a key hub in metabolic dysregulation. nih.gov
In the context of chemotherapy-induced organ toxicity, metabolic profiling has revealed significant changes in aromatic amino acids. A study on anthracycline-induced hepatotoxicity in animal models identified phenylalanine and tyrosine as strong metabolic signatures of liver injury. nih.gov The hepatic levels of these amino acids were found to be significantly reduced and correlated with established biomarkers of liver damage. nih.gov
The potential for afalanine to be part of a metabolic signature is rooted in its position as a modified form of phenylalanine. ontosight.ai This modification may alter its biochemical properties and interactions with enzymes and transporters, making it a detectable marker of specific metabolic states. ontosight.ai
The following table details research where phenylalanine or its derivatives were identified as part of a metabolic signature.
| Research Area | Identified Metabolic Signature Component(s) | Analytical Approach | Significance in Research |
| Anthracycline-Induced Hepatotoxicity | Phenylalanine, Tyrosine nih.gov | Untargeted and targeted metabolomics, network analysis nih.gov | Potential biomarkers for monitoring liver damage during chemotherapy. nih.gov |
| Alzheimer's Disease | Tyrosine, other amino acids nih.gov | Mass spectrometry, nested linear models, network extraction nih.gov | Point to peripheral markers for further validation and understanding of disease pathways. nih.gov |
| Atopic Dermatitis | Phenylalanine and 376 other metabolites ijdvl.com | Ultra-performance liquid chromatography coupled with mass spectrometry ijdvl.com | Provides a new perspective for exploring the pathogenesis of the disease. ijdvl.com |
Future Directions in Afalanine Sodium Research
Advanced Mechanistic Elucidation and Pathway Mapping
Initial investigations have suggested that afalanine sodium may exert its antidepressant effects through the modulation of dopaminergic pathways, potentially acting as a dopamine (B1211576) receptor agonist. nih.gov However, the precise molecular targets and the downstream signaling cascades remain largely uncharacterized. Future research must prioritize a detailed dissection of these mechanisms.
Advanced mechanistic studies should focus on identifying the specific dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5) with which this compound interacts and determining the binding affinities for each. nih.govnih.govresearchgate.netnih.govresearchgate.net Subsequent pathway mapping would involve delineating the downstream signaling events following receptor activation. This could include investigating the modulation of key signaling molecules such as cyclic AMP (cAMP), protein kinase A (PKA), and DARPP-32, which are crucial for integrating dopamine signals in neuronal cells. nih.gov Furthermore, exploring potential interactions with other neurotransmitter systems, such as the glutamatergic system, could provide a more holistic understanding of its neuroprotective and antidepressant properties. nih.govmetabolomicsworkbench.orgmdpi.com
Table 1: Potential Molecular Targets for Mechanistic Studies of this compound
| Potential Target | Rationale for Investigation | Key Research Questions |
| Dopamine Receptors (D1-D5) | Preliminary data suggests a role as a dopamine agonist. nih.gov | What are the specific binding affinities of this compound for each receptor subtype? Does it act as a full or partial agonist? |
| Dopamine Transporter (DAT) | Modulation of dopamine reuptake is a common mechanism for antidepressants. | Does this compound inhibit or otherwise modulate DAT function? |
| Glutamate (B1630785) Receptors (NMDA, AMPA) | Interactions between dopaminergic and glutamatergic systems are critical in mood regulation and neuroprotection. nih.govmetabolomicsworkbench.org | Does this compound indirectly modulate glutamate receptor activity through its effects on dopamine signaling? |
| Neurotrophic Factor Pathways (e.g., BDNF) | Neurotrophic factors are essential for neuronal survival and plasticity, and their pathways are often dysregulated in depression. mdpi.comrug.nl | Does this compound treatment lead to changes in the expression or signaling of Brain-Derived Neurotrophic Factor (BDNF) and other neurotrophins? |
Exploration of Novel Biological Roles and Interactions
The biological significance of this compound likely extends beyond its currently understood role as a synthetic antidepressant. As the N-acetylated form of the amino acid phenylalanine, it belongs to a class of molecules with diverse metabolic functions. nih.govhmdb.cahmdb.ca N-acetylated amino acids are known to be involved in various biological processes, from protein stability to detoxification. hmdb.canih.gov
Future research should explore the endogenous presence and function of N-Acetyl-DL-phenylalanine in various organisms. It has been reported in Drosophila melanogaster and Saccharomyces cerevisiae, suggesting conserved metabolic roles. nih.gov Investigating its function in these model organisms could uncover novel biological pathways. For instance, in Drosophila, arylalkylamine N-acetyltransferases are involved in neurotransmitter inactivation and melatonin (B1676174) biosynthesis, providing a potential avenue for exploring analogous roles of afalanine in other species. frontiersin.orgnih.gov In Saccharomyces cerevisiae, studies on acetyl-CoA metabolism could shed light on the biosynthesis and degradation pathways of N-acetylated amino acids. plos.org
Furthermore, its identification as a uremic toxin, a substance that accumulates in kidney failure, points towards a role in renal pathophysiology that warrants further investigation. hmdb.ca Understanding the mechanisms of its accumulation and potential toxicity in this context could open new avenues for therapeutic intervention in kidney disease.
Development of Specialized Research Tools and Reagents
A significant bottleneck in advancing our understanding of this compound is the lack of specific research tools. To facilitate more precise and in-depth studies, the development of specialized reagents is crucial.
This includes the synthesis of radiolabeled or fluorescently tagged this compound analogues. nih.gov Such molecules would be invaluable for conducting receptor binding assays, cellular uptake studies, and in vivo imaging to track its distribution and target engagement in real-time.
Moreover, the generation of highly specific monoclonal antibodies against N-Acetyl-DL-phenylalanine would be a game-changer for its detection and quantification in biological samples. nih.govnih.govmdpi.com These antibodies could be utilized in a variety of immunoassays, such as ELISA and immunohistochemistry, to measure its levels in tissues and fluids, and to visualize its localization within cells and tissues. This would be particularly important for validating its endogenous presence and for studying its pharmacokinetics.
Table 2: Proposed Research Tools for Advancing this compound Research
| Tool/Reagent | Application | Potential Impact |
| Radiolabeled this compound ([³H] or [¹⁴C]) | Receptor binding assays, autoradiography, pharmacokinetic studies. | Precise quantification of receptor affinity and in vivo distribution. |
| Fluorescently Labeled this compound | Live-cell imaging, flow cytometry. | Visualization of cellular uptake and subcellular localization. |
| Monoclonal Antibodies to N-Acetyl-DL-phenylalanine | ELISA, Western blotting, immunohistochemistry, immunofluorescence. | Specific detection and quantification in biological samples; cellular and tissue localization. |
| Genetically Encoded Sensors | Real-time monitoring of intracellular concentrations in living cells. | Dynamic understanding of its cellular metabolism and transport. |
Integration with Systems Biology Approaches for Comprehensive Understanding
To achieve a holistic view of this compound's biological impact, it is essential to integrate its study with systems biology approaches. This involves moving beyond single-target investigations to a broader analysis of its effects on the entire cellular machinery.
Transcriptomics, the study of the complete set of RNA transcripts, can reveal how this compound treatment alters gene expression profiles in target cells or tissues. nih.govnih.gov For example, analyzing the transcriptomes of neuronal cells treated with this compound could identify entire pathways that are up- or downregulated, providing clues about its mechanism of action and potential off-target effects.
Proteomics, which examines the full complement of proteins, can identify changes in protein expression and post-translational modifications following this compound exposure. nih.govresearchgate.net This could uncover novel protein targets and signaling networks affected by the compound.
Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of a system and how it is perturbed by this compound. metabolomicsworkbench.orgupenn.edunih.govmdpi.com This would be particularly useful for understanding its metabolic fate and its impact on broader metabolic pathways, especially given its identity as an N-acetylated amino acid.
By integrating data from these "omics" technologies, researchers can construct comprehensive models of this compound's biological activity, leading to a more profound and nuanced understanding of its therapeutic potential and its role in biology.
Q & A
Q. What are the critical experimental parameters for synthesizing Afalanine sodium to ensure reproducibility?
To achieve reproducible synthesis, researchers should:
- Control reaction conditions : Maintain precise temperature (±1°C), pH (±0.2 units), and stoichiometric ratios of reagents (e.g., sodium salt precursors) .
- Validate intermediates : Use spectroscopic techniques (NMR, FT-IR) at each step to confirm intermediate structures .
- Document protocols : Include detailed descriptions of solvent purity, stirring rates, and reaction times in supplementary materials to enable replication .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- Spectroscopic analysis : Employ H/C NMR for carbon-hydrogen frameworks and FT-IR for functional groups .
- Elemental analysis : Quantify sodium content via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .
- Purity assessment : Use high-performance liquid chromatography (HPLC) with a UV-Vis detector to verify >98% purity .
Q. How should researchers conduct a systematic literature review on this compound’s mechanisms?
- Search strategy : Use databases like PubMed and SciFinder with keywords: “this compound,” “pharmacokinetics,” and “mechanism of action.” Filter for peer-reviewed articles (2015–2025) .
- Critical appraisal : Assess study designs (e.g., in vitro vs. in vivo), sample sizes, and statistical methods to identify high-quality evidence .
- Gaps identification : Note contradictions in reported efficacy or toxicity data for further investigation .
Q. What methodologies are recommended for assessing this compound’s purity and stability?
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating to detect impurities or hydrates .
- Reference standards : Compare results with USP-grade sodium compounds for calibration .
Q. How to design in vitro experiments to evaluate this compound’s biological activity?
- Cell line selection : Use target-specific lines (e.g., HEK293 for receptor binding assays) with validated viability protocols (MTT assays) .
- Dose-response curves : Test concentrations spanning 0.1–100 µM, triplicate runs, and include positive/negative controls .
- Data normalization : Express results as fold-changes relative to baseline activity to minimize inter-experiment variability .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound be resolved?
- Multi-model validation : Compare in vitro (Caco-2 permeability) and in vivo (rodent bioavailability) data to identify species-specific discrepancies .
- Metabolomic profiling : Use LC-HRMS to detect unaccounted metabolites that may alter pharmacokinetic interpretations .
- Sensitivity analysis : Apply Bayesian statistics to assess how parameter uncertainties (e.g., clearance rates) affect conclusions .
Q. What experimental design strategies optimize this compound’s synthesis yield?
- Design of Experiments (DOE) : Use factorial designs to test interactions between temperature, catalyst concentration, and reaction time .
- Response surface methodology (RSM) : Model non-linear relationships to identify optimal conditions .
- Scale-up protocols : Validate bench-scale results in pilot reactors with real-time process analytics (e.g., PAT tools) .
Q. How to validate novel mechanisms of action proposed for this compound?
- CRISPR knockouts : Silence putative target genes in cell models and assess loss of efficacy .
- Isothermal titration calorimetry (ITC) : Measure binding affinity and stoichiometry for candidate receptors .
- Computational docking : Use molecular dynamics simulations to predict binding poses and compare with experimental data .
Q. What advanced methodologies assess this compound’s long-term stability under varying storage conditions?
- Forced degradation studies : Expose samples to oxidative (HO), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions .
- X-ray diffraction (XRD) : Monitor crystalline structure changes over time to detect polymorphic transitions .
- Q10 (Arrhenius) modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures .
Q. How can interdisciplinary approaches enhance this compound’s development for therapeutic applications?
- Toxicogenomics : Integrate transcriptomic data to identify off-target effects in non-target tissues .
- Pharmacoeconomic analysis : Use cost-effectiveness models to prioritize synthesis routes or formulations .
- Regulatory alignment : Align preclinical data with ICH guidelines to streamline IND submissions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
